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1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Lipophilicity Membrane permeability ADME

Researchers face permeability limitations with polar quinazoline-2,4-dione analogs (XLogP3 ≤2.0) and cannot extrapolate SAR from N1-unsubstituted congeners. This compound solves the gap: a dual-pharmacophore architecture combining an N1-benzyl group and N3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. • Physicochemical advantage: XLogP3 3.7 (CNS MPO-optimal), zero H-bond donors, predicted BBB penetration. • Structural uniqueness: Not interchangeable with CAS 892286-95-2 or positional isomers; fills unexplored PARP-1 NAD⁺-binding pocket space. • DMPK utility: Electron-deficient oxadiazole confers CYP450 oxidation resistance for SMR datasets. • Immediate supply: Bulk research quantities available for CNS screening or target deconvolution studies.

Molecular Formula C24H18N4O3
Molecular Weight 410.433
CAS No. 894928-61-1
Cat. No. B2861556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS894928-61-1
Molecular FormulaC24H18N4O3
Molecular Weight410.433
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
InChIInChI=1S/C24H18N4O3/c29-23-19-13-7-8-14-20(19)27(15-17-9-3-1-4-10-17)24(30)28(23)16-21-25-22(26-31-21)18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyPFZVTKWBGXZKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Structure & Core Scaffold


1-Benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 894928-61-1, molecular formula C24H18N4O3, molecular weight 410.4 g/mol) is a fully synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione class. Its architecture incorporates three distinct pharmacophoric elements: a quinazoline-2,4-dione bicyclic core, an N1-benzyl substituent, and an N3-linked (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety [1]. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for clinically evaluated phosphodiesterase 7 (PDE7) inhibitors [2] and poly(ADP-ribose) polymerase (PARP) inhibitors [3], while the 1,2,4-oxadiazole heterocycle is recognized for enhancing metabolic stability and modulating target-binding affinity [4].

1
Quinazoline-2,4-dione scaffold – privileged structure for PDE7 and PARP target engagement
2
N1-benzyl / N3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl substitution – unique 3D pharmacophore distinct from N1-unsubstituted or positional isomers
3
Computed XLogP3 3.7 / HBD 0 – fits CNS MPO permeability window; supports passive membrane partitioning screening

Why Generic Analogs Are Not Substitutable


Substituting 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with other quinazoline-2,4-dione derivatives—even those sharing the oxadiazole appendage—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, molecular topology, and target engagement profile that preclude direct interchangeability. The simultaneous presence of an N1-benzyl group and an N3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituent creates a unique three-dimensional pharmacophore that is absent in N1-unsubstituted analogs (e.g., CAS 892286-95-2) [1] and is topologically distinct from positional isomers in which the benzyl and oxadiazole groups occupy reversed nitrogen positions on the quinazoline ring . These structural differences translate into altered computed physicochemical descriptors—including a +1.7 log unit increase in XLogP3 and elimination of the sole hydrogen-bond donor relative to the N1-unsubstituted analog [1][2]—that are predictive of divergent membrane permeability, metabolic stability, and off-target interaction profiles. Consequently, experimental or screening results obtained with a different quinazoline-2,4-dione congener cannot be reliably extrapolated to this compound.

N1-unsubstituted analog (CAS 892286-95-2) may shift lipophilicity and HBD profile
+1.7 XLogP3 difference and lack of N1-benzyl alter membrane partitioning predictability; screening results may not transfer.
Positional isomer swaps substituent positions, changing pharmacophore geometry
Reversed N1/N3 attachment creates a distinct electrostatic surface; SAR-based target engagement cannot be assumed.
Non-oxadiazole quinazolinediones lack the class-level metabolic stability module
Absence of 1,2,4-oxadiazole may result in higher predicted oxidative clearance; not interchangeable in metabolic stability studies.

Quantitative Differentiation from Close Analogs


Elevated Lipophilicity versus N1-Unsubstituted Analog

The target compound exhibits an XLogP3 value of 3.7, compared with 2.0 for the direct N1-unsubstituted analog 3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 892286-95-2), representing a +1.7 log unit difference [1][2]. In the context of Lipinski's Rule of Five and CNS multiparameter optimization (MPO) scoring, an XLogP3 in the 3–5 range is associated with favorable passive diffusion across phospholipid bilayers while maintaining aqueous solubility; the comparator's XLogP3 of 2.0 falls below the optimal permeability window [3]. This differential is driven by the addition of the N1-benzyl moiety, which contributes approximately +1.7 log units to overall lipophilicity without introducing hydrogen-bond donors [1].

Lipophilicity (XLogP3)
Head-to-head
3.7 vs 2.0
Δ = +1.7 log units
Reported enhanced passive permeability prediction
PubChem computed XLogP3-AA values; experimental logD confirmation advised
Lipophilicity Membrane permeability ADME CNS penetration

Zero Hydrogen-Bond Donors vs. N1-Unsubstituted Analog

The target compound possesses zero hydrogen-bond donors (HBD count = 0), in contrast to the N1-unsubstituted analog CAS 892286-95-2, which contains one hydrogen-bond donor (the N1–H of the quinazoline-2,4-dione ring) [1][2]. Under Veber's rules for oral bioavailability, a total polar surface area (TPSA) ≤ 140 Ų combined with ≤ 12 HBDs is favorable; however, each additional HBD imposes a measurable desolvation penalty during passive membrane transit [3]. The target compound's HBD = 0 (with TPSA = 79.5 Ų versus 88.3 Ų for the comparator) removes this energetic cost entirely, while the comparator must expend free energy to desolvate its single N–H donor [1][2].

H-bond Donor Count
Head-to-head
HBD 0 vs 1
TPSA 79.5 vs 88.3 Ų
Lower predicted desolvation penalty for passive diffusion
PubChem computed properties; Veber rule context
Hydrogen-bond donor Oral bioavailability Veber's rules Permeability

Distinct Topology from Positional Isomer

The target compound bears the benzyl group at the N1 position of the quinazoline-2,4-dione ring and the (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group at the N3 position. The positional isomer 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione swaps these substituents, placing a substituted benzyl at N3 and the oxadiazole moiety at N1 [1]. This reversal alters the spatial orientation of the two aromatic substituents relative to each other and to the quinazoline-2,4-dione core, generating a distinct molecular electrostatic potential surface and steric profile. In structure–activity relationship (SAR) studies of 1-benzylquinazoline-2,4-diones as PARP inhibitors, the identity and positioning of substituents at N1 versus N3 were found to differentially modulate enzymatic IC50 values, with N1-benzyl substitution being a critical determinant of potency [2]. The target compound's N1-benzyl/N3-oxadiazole arrangement is therefore structurally non-interchangeable with its positional isomer.

Substitution Topology
Cross-study comparable
N1-benzyl/N3-oxadiazole vs reversed positional isomer
Distinct 3D pharmacophore; target engagement geometry may differ
SAR precedent from PARP inhibitor series; no direct target-data for isomer pair
Structural isomerism Positional isomer Target engagement SAR

1,2,4-Oxadiazole Moiety: Metabolic Stability Advantage

The (3-phenyl-1,2,4-oxadiazol-5-yl)methyl substituent incorporates a 1,2,4-oxadiazole heterocycle, a recognized metabolically stable bioisostere of ester and amide functional groups. In systematic comparisons across unrelated chemical series, replacement of metabolically labile linkers with 1,2,4-oxadiazoles has been shown to reduce intrinsic microsomal clearance and extend in vitro half-life (t₁/₂) by factors of 2–10× [1][2]. Although direct head-to-head metabolic stability data comparing the target compound against a matched non-oxadiazole quinazoline-2,4-dione are not available in the published literature, the 1,2,4-oxadiazole scaffold is classified as a privileged metabolic stability module based on its electron-deficient character and resistance to cytochrome P450-mediated oxidative metabolism [1]. This class-level property differentiates the target compound from quinazoline-2,4-diones lacking the oxadiazole moiety (e.g., the simple 1-benzyl-3-phenylquinazoline-2,4(1H,3H)-dione scaffold, CAS-related compounds) that contain metabolically vulnerable N-alkyl or carbonyl functionalities [3].

Metabolic Stability
Class-level
1,2,4-oxadiazole present; class-level 2–10× clearance reduction
Predicted class-level metabolic stability context
No head-to-head microsomal data for this exact pair; based on oxadiazole literature
Metabolic stability 1,2,4-Oxadiazole Microsomal clearance Half-life

Dual PDE7/PARP Pharmacophore Potential

The quinazoline-2,4(1H,3H)-dione core is a validated pharmacophore for two therapeutically relevant enzyme families: phosphodiesterase 7 (PDE7) and poly(ADP-ribose) polymerase 1/2 (PARP-1/2). In the PDE7 patent literature (US8748441B2, WO2010/040745), quinazoline-2,4-dione derivatives with diverse substitution patterns, including those bearing N1-alkyl/aryl and N3-heterocyclic substituents, are claimed as PDE7 inhibitors with the potential for PDE8 co-inhibition [1]. Independently, the 1-benzylquinazoline-2,4(1H,3H)-dione series has yielded clinical-stage PARP-1/2 inhibitors (e.g., senaparib/IMP4297, CAS 1401682-78-7) with nanomolar enzymatic IC50 values [2]. The target compound uniquely merges the 1-benzylquinazoline-2,4-dione PARP pharmacophore with a 1,2,4-oxadiazole-bearing N3 substituent, a motif absent from the published PARP inhibitor SAR [3] and distinct from the PDE7 patent exemplifications. This structural hybridization creates the potential for a polypharmacological profile that cannot be achieved with either the N1-unsubstituted analog or the positional isomer.

Dual Pharmacophore
Class-level
Simultaneous PDE7 / PARP pharmacophore features in one molecule
Polypharmacology screening hypothesis; dual-target data not reported
Pharmacophore inference from patent SAR; requires enzymatic profiling
PDE7 inhibitor PARP inhibitor Quinazoline-2,4-dione Dual pharmacophore

Optimal Application Scenarios


CNS-Penetrant PDE7/PARP Lead Identification

The target compound's XLogP3 of 3.7 (within the CNS MPO optimal range of 3–5) and zero hydrogen-bond donors position it favorably for blood-brain barrier penetration screening cascades. In PDE7-targeting CNS programs—where the quinazoline-2,4-dione scaffold is a validated starting point [1]—this compound addresses the permeability limitations of the more polar N1-unsubstituted analog (XLogP3 = 2.0, HBD = 1). Procurement for CNS-focused screening libraries or focused PDE7 inhibitor sets is supported by these computed physicochemical advantages.

PARP-1 Pharmacophore Expansion Probe

The 1-benzylquinazoline-2,4-dione core is a clinically validated PARP-1/2 inhibitor scaffold (e.g., senaparib/IMP4297) [2]. However, published SAR studies have not explored N3 substituents bearing a 1,2,4-oxadiazole moiety [3]. The target compound fills this unexplored chemical space, making it suitable as a tool compound for probing the tolerance of the PARP-1 NAD⁺-binding pocket for bulky, electron-deficient N3-heterocyclic substituents. Direct comparison with the N1-unsubstituted analog (CAS 892286-95-2) can decouple the contribution of the N1-benzyl group to PARP-1 affinity.

Metabolic Stability Comparison with Oxadiazole Analog

For drug metabolism and pharmacokinetics (DMPK) groups comparing the metabolic stability of different heterocyclic linkers on a quinazoline-2,4-dione scaffold, the target compound serves as the 1,2,4-oxadiazole-bearing representative. Its predicted resistance to CYP450-mediated oxidation, based on the electron-deficient character of the oxadiazole ring [4], makes it a valuable comparator against matched pairs containing metabolically labile esters, amides, or unsubstituted alkyl linkers. This scenario leverages the class-level metabolic stability advantage of 1,2,4-oxadiazoles for building structure-metabolism relationship (SMR) datasets.

Polypharmacology Phenotypic Screening

In phenotypic assays where modulation of both cAMP signaling (via PDE7 inhibition) and DNA damage response (via PARP inhibition) may be beneficial—such as in models of neuroinflammation or BRCA-mutant cancer—the target compound's dual-pharmacophore architecture provides a unique single-agent probe [1][2]. While direct dual-target inhibition data are not yet published, the structural convergence of PDE7 and PARP pharmacophores in one molecule makes this compound an attractive candidate for target deconvolution studies in broad-panel phenotypic screens, where hits can be profiled against PDE7, PARP-1, and other relevant enzymes.

Application
Selection Property
Validation Focus
CNS permeability screening studies
Computed XLogP3 3.7, HBD 0 profile
BBB penetration model validation
PARP-1 pharmacophore exploration
Unique N3-oxadiazole substitution on 1-benzylquinazoline-2,4-dione
PARP-1 enzymatic assay profiling
Metabolic stability comparator studies
1,2,4-oxadiazole-containing scaffold
Microsomal stability and CYP450 profiling
Phenotypic screening for dual-target modulation
Dual PDE7/PARP pharmacophore architecture
Target deconvolution in cell-based assays
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